2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione
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Overview
Description
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family This compound is characterized by its unique structure, which includes dodecyl and octyl chains, as well as nitro and hydroxy groups attached to the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivativesThe dodecyl and octyl chains are then attached via alkylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydroxylation processes, utilizing specialized reactors to ensure precise control over reaction conditions. The use of catalysts and solvents is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to aldehydes or ketones using oxidizing agents.
Reduction: Reduction of nitro groups to amino groups under specific conditions.
Substitution: Replacement of hydroxy or nitro groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Silver oxide in 1,4-dioxane for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include derivatives with altered functional groups, such as aminoanthraquinones or substituted anthraquinones, which can have different properties and applications .
Scientific Research Applications
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with specific therapeutic effects.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxy groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxy-4,5-dinitroanthraquinone: Shares similar functional groups but lacks the dodecyl and octyl chains.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains multiple amino groups and is used in polymer synthesis.
Uniqueness
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These chains enhance its solubility in organic solvents and influence its reactivity, making it suitable for specific applications in research and industry .
Properties
CAS No. |
90995-96-3 |
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Molecular Formula |
C34H46N2O8 |
Molecular Weight |
610.7 g/mol |
IUPAC Name |
2-dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione |
InChI |
InChI=1S/C34H46N2O8/c1-3-5-7-9-11-12-13-14-16-18-20-24-22-26(36(43)44)28-30(32(24)38)34(40)29-27(33(28)39)25(35(41)42)21-23(31(29)37)19-17-15-10-8-6-4-2/h21-22,37-38H,3-20H2,1-2H3 |
InChI Key |
LQBXVATWJXHLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)[N+](=O)[O-])CCCCCCCC)O)[N+](=O)[O-] |
Origin of Product |
United States |
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